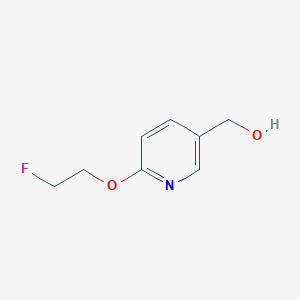
(6-(2-Fluoroethoxy)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(2-Fluoroethoxy)pyridin-3-yl)methanol: is a chemical compound with the molecular formula C8H10FNO2 It is characterized by the presence of a pyridine ring substituted with a fluoroethoxy group at the 6-position and a methanol group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Fluoroethoxy)pyridin-3-yl)methanol typically involves the reaction of 6-hydroxypyridin-3-ylmethanol with 2-fluoroethanol in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(2-Fluoroethoxy)pyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-(2-fluoroethoxy)pyridine-3-carboxylic acid.
Reduction: Formation of 6-(2-fluoroethoxy)piperidin-3-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-(2-Fluoroethoxy)pyridin-3-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions of fluorinated compounds with biological systems. Its ability to interact with enzymes and receptors makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs, particularly those targeting the central nervous system.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-(2-Fluoroethoxy)pyridin-3-yl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The fluoroethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2-Fluoroethoxy)pyridine-3-carboxylic acid
- 6-(2-Fluoroethoxy)piperidin-3-ylmethanol
- 6-(2-Fluoroethoxy)pyridine
Uniqueness
(6-(2-Fluoroethoxy)pyridin-3-yl)methanol is unique due to the presence of both a fluoroethoxy group and a methanol group on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
[6-(2-fluoroethoxy)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2/c9-3-4-12-8-2-1-7(6-11)5-10-8/h1-2,5,11H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILMNOYVVYLOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CO)OCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













